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Abstract

Amphidinolide F, a potent cytotoxic agent isolated from the marine dinoflagellate Amphidinium
sp., represents a formidable challenge and an object of intense interest in the fields of natural
product synthesis and medicinal chemistry.[1][2] This technical guide provides a
comprehensive examination of its complex macrolactone core, detailing its structural
elucidation, key synthetic strategies, and biological activity. All quantitative data is presented in
structured tables, and detailed experimental methodologies for pivotal reactions are provided.
Furthermore, logical relationships in its synthesis are visualized through Graphviz diagrams to
facilitate a deeper understanding of this intricate molecule.

Introduction to Amphidinolide F

Amphidinolide F is a member of the amphidinolide family of macrolides, a group of over 30
structurally diverse and biologically active natural products.[1][3] First isolated in 1991,
Amphidinolide F is characterized by a unique and highly complex 25-membered
macrolactone.[1][2] Its structure is adorned with eleven stereogenic centers, two trans-
disposed tetrahydrofuran (THF) rings, a 1,4-diketone motif, and a highly substituted diene
moiety at positions C9-C11.[1][3] The structural complexity and significant cytotoxic activity of
Amphidinolide F have made it a compelling target for total synthesis.[1][2] The successful
total synthesis of Amphidinolide F has not only confirmed its absolute and relative
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stereochemistry but has also opened avenues for the synthesis of analogs with potential
therapeutic applications.[1]

Structural Elucidation and Spectroscopic Data

The definitive structure of Amphidinolide F was established through a combination of
spectroscopic techniques and, most conclusively, by total synthesis. The initial stereochemical
assignment was made by analogy to the related compound Amphidinolide C, which was
isolated from the same organism.[1] The first total synthesis of Amphidinolide F by Mahapatra
and Carter in 2012 unequivocally confirmed these assignments.[1]

NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for the structural
elucidation of complex organic molecules like Amphidinolide F. The following tables
summarize the *H and 3C NMR chemical shifts for synthetic Amphidinolide F, which were
found to be in agreement with the natural product.[3]

Table 1: 13C NMR Data for Amphidinolide F
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Position Chemical Shift (ppm)
1 170.1
2 34.5
3 72.9
4 38.1
5 82.1
6 40.2
7 86.2
8 75.1
9 133.2
10 125.4
11 140.8
12 39.8
13 25.9
14 45.3
15 211.8
16 50.1
17 78.2
18 210.5
19 48.2
20 85.7
21 41.3
22 81.7
23 36.9
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24 72.1
25 30.9
26 135.2
27 1241
28 17.9
29 125

Table 2: *H NMR Data for Amphidinolide F
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Position Chemical Shift Multiplicity Coupling Constant
(ppm) (3, Hz)

2 2.58 m

3 5.01 m

4a 1.85 m

4b 1.65 m

5 3.98 m

6 2.15 m

7 4.11 m

8 4.32 d 8.0

10 5.98 d 11.5

11 6.45 dd 11.5, 15.0

12a 2.45 m

12b 2.31 m

13 1.89 m

l4a 2.89 dd 17.0, 8.5

14b 2.71 dd 17.0, 3.5

16 3.15 m

17 4.25 m

19a 2.81 dd 15.5, 9.0

19b 2.65 dd 15.5, 3.0

20 4.05 m

21 2.05 m

22 3.89 m

23a 1.75 m
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23b 1.55 m
24 3.75 m
25 221 m
26 5.51 m
27 5.39 m
28 1.69 d 6.5
29 0.91 t 7.5

Total Synthesis Strategies

The total synthesis of Amphidinolide F has been a significant endeavor, with multiple research
groups developing unique and elegant strategies. A key challenge in the synthesis is the
stereocontrolled construction of the eleven stereogenic centers and the formation of the large
macrolactone ring.

Retrosynthetic Analysis

A common retrosynthetic approach involves the disconnection of the macrolactone at the C1
ester linkage, followed by further fragmentation into key building blocks. One notable strategy,
employed by Mahapatra and Carter, recognized a "hidden symmetry" within the two
tetrahydrofuran-containing fragments (C1-C8 and C18-C25), allowing for their synthesis from a
common intermediate.[1]
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Fig. 1: Retrosynthetic analysis of Amphidinolide F.

Key Experimental Protocols

A pivotal step in the synthesis of the common intermediate for the THF rings is a silver-
catalyzed dihydrofuran formation.

e Protocol: To a solution of the acetylenic diol (1.0 equiv) in CH2Clz (0.02 M) at 0 °C is added
Ag(l) oxide (0.1 equiv). The reaction mixture is stirred at room temperature for 12 hours. The
mixture is then filtered through a pad of Celite, and the filtrate is concentrated under reduced
pressure. The residue is purified by flash column chromatography on silica gel to afford the

dihydrofuran product.

The coupling of the two major fragments is achieved through a sulfone alkylation followed by

an oxidative desulfurization sequence.[1]

e Protocol: To a solution of the sulfone (1.2 equiv) in THF (0.05 M) at -78 °C is added LHMDS
(1.1 equiv) dropwise. After stirring for 30 minutes, a solution of the alkyl iodide (1.0 equiv) in
HMPA (5.0 equiv) is added. The reaction is stirred for 4 hours at -78 °C and then quenched
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with saturated aqueous NH4Cl. The aqueous layer is extracted with Et2O, and the combined
organic layers are washed with brine, dried over Na=SOa4, and concentrated. The crude
product is then subjected to oxidative desulfurization using MoOPh (molybdenum oxybis(2,6-
di-tert-butylphenoxide)) to yield the coupled product.

The final ring closure to form the 25-membered macrolactone is accomplished via Yamaguchi
macrolactonization.[3]

e Protocol: To a solution of the seco-acid (1.0 equiv) in toluene (0.001 M) is added
triethylamine (3.0 equiv) and 2,4,6-trichlorobenzoyl chloride (1.5 equiv). The mixture is stirred
at room temperature for 2 hours. The resulting solution is then added dropwise via syringe
pump over 6 hours to a solution of DMAP (10.0 equiv) in toluene at 70 °C. After the addition
is complete, the reaction is stirred for an additional 12 hours. The mixture is cooled to room
temperature and quenched with saturated aqueous NaHCOs. The layers are separated, and
the aqueous layer is extracted with EtOAc. The combined organic layers are washed with
brine, dried over Na2SOa4, and concentrated. The crude product is purified by flash column
chromatography.

Key Synthetic Workflow

Multi-step synthesis
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Fig. 2: Simplified workflow of Amphidinolide F total synthesis.

Biological Activity and Mechanism of Action

Amphidinolide F exhibits significant cytotoxic activity against various cancer cell lines.[4]
While the precise mechanism of action for Amphidinolide F is not fully elucidated, several
members of the amphidinolide family have been shown to interact with actin, a crucial
component of the cytoskeleton.[5][6] This interaction can either stabilize or destabilize actin
filaments, leading to disruption of cellular processes and ultimately apoptosis.
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Table 3: Cytotoxicity of Amphidinolide F

Cell Line ICso0 (pg/mL)
L1210 (Murine leukemia) 15
KB (Human epidermoid carcinoma) 3.2

Cytotoxicity Assay Protocol

The cytotoxic activity of Amphidinolide F is typically evaluated using a standard MTT or
similar cell viability assay.

e Protocol:

o Cancer cells are seeded in 96-well plates at a density of 5 x 102 cells/well and incubated
for 24 hours.

o The cells are then treated with various concentrations of Amphidinolide F and incubated
for an additional 48-72 hours.

o A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added
to each well, and the plates are incubated for 4 hours to allow for the formation of
formazan crystals.

o The supernatant is removed, and the formazan crystals are dissolved in DMSO.
o The absorbance is measured at 570 nm using a microplate reader.

o The ICso value, the concentration of the compound that inhibits cell growth by 50%, is
calculated from the dose-response curve.
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Fig. 3: Proposed mechanism of action for Amphidinolide F.

Conclusion

Amphidinolide F remains a landmark molecule in natural product chemistry. Its intricate
architecture has spurred the development of innovative synthetic strategies and continues to
challenge the limits of organic synthesis. The potent biological activity of Amphidinolide F
underscores its potential as a lead compound in the development of novel anticancer agents.
Further investigation into its precise mechanism of action and the synthesis of simplified, yet
potent, analogs will be crucial for translating the promise of this complex natural product into
tangible therapeutic benefits. This guide provides a foundational understanding for researchers
poised to contribute to this exciting and evolving field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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